REACTION_CXSMILES
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[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:11][CH:12]([OH:14])[CH3:13]>>[Br-:11].[OH:14][CH2:12][CH2:13][N+:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]=1[CH3:1] |f:2.3|
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Name
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Quantity
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5.87 g
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Type
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reactant
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Smiles
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CC=1SC2=C(N1)C=CC=C2
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Name
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Quantity
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49.2 g
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Type
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reactant
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Smiles
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BrC(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Added ethyl acetate (100 mL) to the reaction mixture and decanted
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Type
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DISSOLUTION
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Details
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The residual solid was then dissolved in methanol (50 mL)
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Type
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CUSTOM
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Details
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precipitated with ethyl acetate (300 mL)
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Type
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CUSTOM
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Details
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The solid was again recrystallized from methanol-ethyl acetate (15 mL/150 mL)
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Type
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WASH
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Details
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washed with ethyl acetate (2×25 mL)
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Type
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CUSTOM
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Details
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dried in an oven under high vacuum at 50° C. overnight
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Duration
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8 (± 8) h
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Name
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Type
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Smiles
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[Br-].OCC[N+]1=C(SC2=C1C=CC=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |